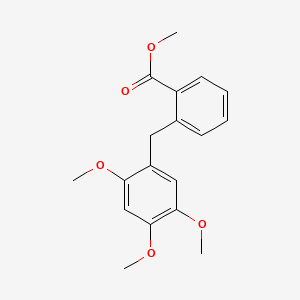
(2R,4R)-Pentane-2,4-diylbis(di-p-tolylphosphine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,4R)-Pentane-2,4-diylbis(di-p-tolylphosphine) is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to facilitate asymmetric synthesis, making it valuable in the production of enantiomerically pure compounds. Its structure consists of a pentane backbone with two di-p-tolylphosphine groups attached at the 2 and 4 positions, both in the R configuration.
準備方法
The synthesis of (2R,4R)-Pentane-2,4-diylbis(di-p-tolylphosphine) typically involves the reaction of a suitable chiral precursor with di-p-tolylphosphine. One common method is the asymmetric hydrogenation of a prochiral substrate using a chiral catalyst, followed by the introduction of the di-p-tolylphosphine groups under controlled conditions. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to ensure high yield and purity.
化学反応の分析
(2R,4R)-Pentane-2,4-diylbis(di-p-tolylphosphine) undergoes various types of chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can participate in reduction reactions, often facilitated by transition metal catalysts.
Substitution: The phosphine groups can be substituted with other ligands in the presence of suitable reagents and conditions. Common reagents used in these reactions include transition metal complexes, oxidizing agents, and reducing agents. Major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds.
科学的研究の応用
(2R,4R)-Pentane-2,4-diylbis(di-p-tolylphosphine) has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and the development of enzyme inhibitors.
Industry: The compound is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism of action of (2R,4R)-Pentane-2,4-diylbis(di-p-tolylphosphine) involves its ability to coordinate with transition metals, forming stable complexes that can facilitate various catalytic processes. The chiral nature of the ligand allows for the selective formation of one enantiomer over the other, making it valuable in asymmetric synthesis. The molecular targets and pathways involved include the coordination of the phosphine groups with metal centers, leading to the activation of substrates and the formation of desired products.
類似化合物との比較
(2R,4R)-Pentane-2,4-diylbis(di-p-tolylphosphine) can be compared with other chiral phosphine ligands such as:
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Known for its use in asymmetric hydrogenation and carbon-carbon bond-forming reactions.
DIPAMP (1,2-Bis((2-methoxyphenyl)phenylphosphino)ethane): Used in the synthesis of enantiomerically pure compounds.
DuPhos (1,2-Bis(2,5-dimethylphospholano)benzene): Employed in various asymmetric catalytic processes. The uniqueness of (2R,4R)-Pentane-2,4-diylbis(di-p-tolylphosphine) lies in its specific chiral configuration and its ability to form highly selective catalytic complexes.
特性
分子式 |
C33H38P2 |
|---|---|
分子量 |
496.6 g/mol |
IUPAC名 |
[(2R,4R)-4-bis(4-methylphenyl)phosphanylpentan-2-yl]-bis(4-methylphenyl)phosphane |
InChI |
InChI=1S/C33H38P2/c1-24-7-15-30(16-8-24)34(31-17-9-25(2)10-18-31)28(5)23-29(6)35(32-19-11-26(3)12-20-32)33-21-13-27(4)14-22-33/h7-22,28-29H,23H2,1-6H3/t28-,29-/m1/s1 |
InChIキー |
ZHIOKCFUZLQANC-FQLXRVMXSA-N |
異性体SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)[C@H](C)C[C@@H](C)P(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
正規SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C(C)CC(C)P(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B14916611.png)

![1-({3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]phenyl}carbonyl)piperidine-4-carboxylic acid](/img/structure/B14916626.png)

![3-[(1-methyl-1H-pyrazol-5-yl)methoxy]propanoic acid](/img/structure/B14916639.png)




![3-Bromo-6-chloro-7-iodoimidazo[1,2-b]pyridazine](/img/structure/B14916670.png)



